Anticancer agent 208

描述

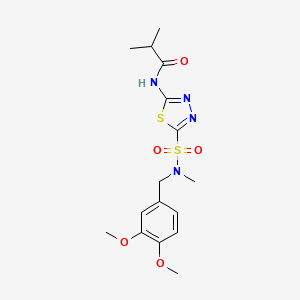

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a sulfamoyl group substituted with a 3,4-dimethoxyphenylmethyl moiety and a methylpropanamide side chain. The 1,3,4-thiadiazole scaffold is widely studied for its antimicrobial, anticancer, and enzyme-inhibitory properties due to its electron-deficient nature and ability to engage in hydrogen bonding .

属性

分子式 |

C16H22N4O5S2 |

|---|---|

分子量 |

414.5 g/mol |

IUPAC 名称 |

N-[5-[(3,4-dimethoxyphenyl)methyl-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C16H22N4O5S2/c1-10(2)14(21)17-15-18-19-16(26-15)27(22,23)20(3)9-11-6-7-12(24-4)13(8-11)25-5/h6-8,10H,9H2,1-5H3,(H,17,18,21) |

InChI 键 |

OUGPNRDVJQTZPG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)CC2=CC(=C(C=C2)OC)OC |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(5-{(3,4-二甲氧基苯基)甲基磺酰胺基}-1,3,4-噻二唑-2-基)-2-甲基丙酰胺的合成通常涉及多个步骤。一种常见的方法是从制备1,3,4-噻二唑环开始,该环可以通过在酸性条件下使硫代半卡巴肼与羧酸或其衍生物环化来合成。二甲氧基苯基部分是通过亲核取代反应引入的,其中适当的二甲氧基苄基卤化物与噻二唑中间体反应。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器来提高反应效率和产率。此外,纯化步骤通常使用结晶和色谱等技术进行简化,以确保最终产品的高纯度。

化学反应分析

反应类型

N-(5-{(3,4-二甲氧基苯基)甲基磺酰胺基}-1,3,4-噻二唑-2-基)-2-甲基丙酰胺可以进行各种化学反应,包括:

氧化: 该化合物可以使用强氧化剂氧化,导致形成亚砜或砜。

还原: 还原反应可以使用像氢化铝锂之类的还原剂来进行,这可能会将磺酰胺基还原为硫醇。

取代: 该化合物可以参与亲核取代反应,特别是在二甲氧基苯基部分。

常用试剂和条件

氧化: 酸性或碱性条件下的高锰酸钾或过氧化氢。

还原: 无水溶剂中的氢化铝锂或硼氢化钠。

取代: 在氢化钠或碳酸钾等碱的存在下,烷基卤化物或酰氯。

主要产品

氧化: 亚砜或砜。

还原: 硫醇或胺。

取代: 取决于所用亲核试剂的不同,各种取代衍生物。

科学研究应用

Pharmacological Potential

The compound has been noted for its potential biological activities, which include:

- Antimicrobial Activity : The thiadiazole ring structure is known to enhance antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects due to its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the dimethoxyphenyl moiety is believed to enhance its interaction with biological targets .

- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide can be achieved through various synthetic routes involving commercially available reagents. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide | Thiadiazole ring + Dimethoxyphenyl moiety | Antimicrobial, Anticancer |

| Sulfamethoxazole | Sulfamoyl group | Antibacterial |

| 3-(4-Methoxyphenyl)-1H-thiadiazole | Thiadiazole ring | Antimicrobial |

Case Studies and Experimental Findings

Several studies have explored the biological activities of thiadiazole derivatives similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide:

作用机制

N-(5-{(3,4-二甲氧基苯基)甲基磺酰胺基}-1,3,4-噻二唑-2-基)-2-甲基丙酰胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可能通过与酶的活性位点结合来抑制酶,从而阻止底物进入。它还可以通过与受体位点结合来调节受体活性,改变信号转导途径。确切的分子靶标和途径取决于该化合物使用的具体应用和环境。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the thiadiazole ring or adjacent functional groups:

Key Observations:

- Sulfamoyl vs. Sulfanyl/Sulfonyl : The sulfamoyl group (SO₂NH) in the target compound may confer stronger hydrogen-bonding capacity relative to sulfanyl (S–) or sulfonyl (SO₂) groups in analogues , impacting target selectivity.

- Trifluoromethyl Effects : The trifluoromethyl-substituted thiadiazole in exhibits herbicidal activity, suggesting electron-withdrawing groups expand agricultural applications but reduce antimicrobial relevance.

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s dimethoxy groups may reduce aqueous solubility compared to the fluorophenyl derivative , which benefits from polar fluorine atoms.

- Stability : Sulfamoyl derivatives generally exhibit higher hydrolytic stability than sulfanyl-linked compounds , as seen in accelerated degradation studies under acidic conditions.

- Target Engagement: Computational docking studies suggest the methylpropanamide side chain in the target compound occupies hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), whereas the thienopyrimidinone derivative targets kinase ATP-binding sites.

生物活性

N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 | |

| Compound B | HepG2 (Liver) | 8.9 | |

| Compound C | PC3 (Prostate) | 10.0 |

These findings suggest that the compound may be an effective candidate for further development as an anticancer agent.

Enzyme Inhibition

Thiadiazole derivatives have been studied for their ability to inhibit various enzymes. Notably, some compounds have shown significant inhibition of monoamine oxidase (MAO), which is relevant in the treatment of depression and neurodegenerative disorders.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | 0.060 ± 0.002 | 0.241 ± 0.011 | |

| Compound E | 0.100 ± 0.005 | 0.300 ± 0.015 |

The data indicates that modifications in the thiadiazole structure can lead to enhanced enzyme inhibitory activity.

The mechanism underlying the anticancer and enzyme inhibitory activities of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide likely involves interactions with cellular pathways that regulate cell proliferation and apoptosis. Studies indicate that compounds with similar structures induce apoptosis in cancer cells through various pathways, including DNA damage and reactive oxygen species generation.

Case Studies

- Anticancer Efficacy : In a study involving human liver carcinoma cells, compounds structurally related to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .

- Enzyme Inhibition : Another study focused on the inhibition of MAO-A by thiadiazole derivatives demonstrated that specific structural modifications could significantly enhance inhibitory potency . This suggests that further optimization of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide could yield even more effective inhibitors.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide?

- The compound can be synthesized via sulfamoylation of the thiadiazole core. A common approach involves reacting 5-amino-1,3,4-thiadiazole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 80–100°C for 30–60 minutes) has been shown to improve yields and reduce reaction times for similar thiadiazole sulfonamides . For the 3,4-dimethoxyphenylmethyl group, Friedel-Crafts alkylation or nucleophilic substitution may be employed post-sulfonamide formation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thiadiazole C-2 vs. C-5 positions) .

- Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, particularly for thiadiazole rings, which often exhibit planar geometry .

- Elemental Analysis: Validates purity by matching experimental vs. calculated C/H/N/S percentages .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer Activity: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial Testing: Employ broth microdilution methods (CLSI guidelines) to assess activity against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation: Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the 2-methylpropanamide moiety to assess steric/electronic effects .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (thiadiazole) interactions .

- Metabolic Stability: Evaluate microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition to prioritize derivatives with improved pharmacokinetics .

Q. What mechanistic approaches can elucidate the compound’s mode of action in cancer cells?

- Apoptosis Assays: Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .

- Molecular Docking: Model interactions with validated targets (e.g., tubulin or topoisomerase II) using AutoDock Vina or similar software .

- Transcriptomic Profiling: Conduct RNA-seq to identify differentially expressed genes/pathways post-treatment (e.g., p53 or MAPK signaling) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Orthogonal Assays: Validate initial findings with complementary methods (e.g., ATP-based viability assays alongside MTT) to rule out false positives .

- Structural Verification: Reconfirm compound identity via LC-MS and NMR if discrepancies arise between batches .

- Standardized Protocols: Adopt consistent cell lines, culture conditions, and dosing regimens (e.g., 48–72 hr exposure) to minimize variability .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiadiazole Sulfonamides

| Parameter | Conditions | References |

|---|---|---|

| Sulfonylation Base | Triethylamine (1.5 eq), RT → 80°C | |

| Microwave Irradiation | 100°C, 30 min, 300 W | |

| Purification | Recrystallization (EtOH/H₂O) |

Table 2. Common Bioactivity Assays and Metrics

| Assay Type | Metric | Target Range | References |

|---|---|---|---|

| MTT Cytotoxicity | IC₅₀ (μM) | 1–50 μM | |

| Antimicrobial | MIC (μg/mL) | 2–64 μg/mL | |

| Enzyme Inhibition | % Inhibition (10 μM) | >70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。